

A Technical Guide to Fmoc-Lys-OH: Properties and Applications in Peptide Synthesis

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Compound of Interest

Compound Name: Fmoc-Lys-OH

Cat. No.: B557424

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This guide provides an in-depth overview of N α -Fmoc-L-lysine (**Fmoc-Lys-OH**), a critical reagent in solid-phase peptide synthesis (SPPS). We will cover its chemical properties, including molecular weight and formula, and detail its application in the synthesis of peptides, a cornerstone of drug discovery and proteomics research. This document is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Data Summary

The term "**Fmoc-Lys-OH**" can refer to two distinct compounds: one with a free epsilon-amino group on the lysine side chain, and another where this group is protected, typically by a tert-butyloxycarbonyl (Boc) group. The latter, Fmoc-Lys(Boc)-OH, is more commonly used in SPPS to prevent unwanted side-chain reactions. The properties of both are summarized below for clarity.

Compound Name	Molecular Formula	Molecular Weight (g/mol)	CAS Number
N α -Fmoc-L-lysine	C ₂₁ H ₂₄ N ₂ O ₄	368.43	105047-45-8
N α -Fmoc-N ϵ -Boc-L-lysine	C ₂₆ H ₃₂ N ₂ O ₆	468.54	71989-26-9

Core Concepts in Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc-SPPS is a widely adopted method for the stepwise synthesis of peptides on a solid support (resin). The fluorenylmethyloxycarbonyl (Fmoc) group is an acid-labile protecting group for the α -amino group of an amino acid. Its removal is typically achieved using a mild base, such as piperidine, which leaves acid-labile side-chain protecting groups, like Boc, intact.

Fmoc-Lys-OH, and more specifically Fmoc-Lys(Boc)-OH, serves as a building block for incorporating lysine residues into a growing peptide chain. The choice between the unprotected and protected form is critical:

- Fmoc-L-Lys-OH is used when the lysine side chain is intended for subsequent modification or branching after its incorporation into the peptide.
- Fmoc-Lys(Boc)-OH is the standard choice for introducing lysine residues where the side-chain amino group should remain unreactive throughout the synthesis. The Boc group is stable to the basic conditions used for Fmoc removal and is cleaved at the final step of peptide synthesis with strong acid, typically trifluoroacetic acid (TFA).^[1]

Experimental Protocol: A Standard Coupling Cycle in Fmoc-SPPS

The following protocol outlines a typical cycle for the incorporation of an Fmoc-protected amino acid, such as Fmoc-Lys(Boc)-OH, onto a solid support resin.

Materials:

- Fmoc-protected amino acid (e.g., Fmoc-Lys(Boc)-OH)
- Solid-phase synthesis resin (e.g., Rink Amide or Wang resin)
- Coupling reagents:
 - N,N'-Diisopropylcarbodiimide (DIC) or N,N'-Dicyclohexylcarbodiimide (DCC)
 - OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

- Solvents:
 - N,N-Dimethylformamide (DMF)
 - Dichloromethane (DCM)
- Deprotection reagent: 20% piperidine in DMF
- Washing solvents: DMF, DCM, Isopropanol

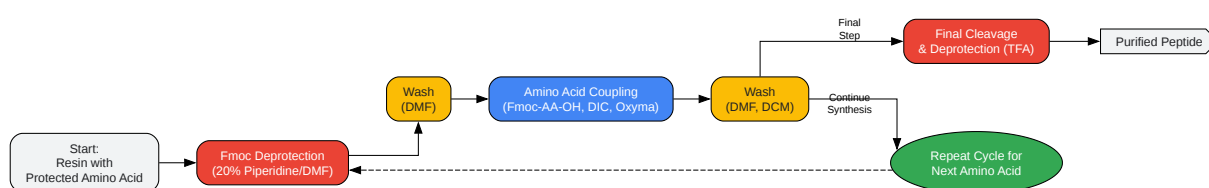
Procedure:

- Resin Swelling: The resin is swelled in DMF for 30-60 minutes to ensure optimal reaction conditions.
- Fmoc Deprotection:
 - The swelled resin is treated with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
 - The resin is then thoroughly washed with DMF to remove the deprotection reagent and byproducts.
- Amino Acid Activation and Coupling:
 - The Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) is pre-activated in a separate vessel. This is achieved by dissolving it in DMF with a coupling reagent (e.g., DIC/Oxyma) for 5-10 minutes.
 - The activated amino acid solution is then added to the deprotected resin. The coupling reaction is allowed to proceed for 1-2 hours at room temperature with gentle agitation.
- Washing:
 - Following the coupling reaction, the resin is extensively washed with DMF, DCM, and isopropanol to remove any unreacted reagents and byproducts.
- Cycle Repetition:

- Steps 2-4 are repeated for each subsequent amino acid to be added to the peptide sequence.
- Final Cleavage and Deprotection:
 - Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups (including the Boc group on lysine) are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

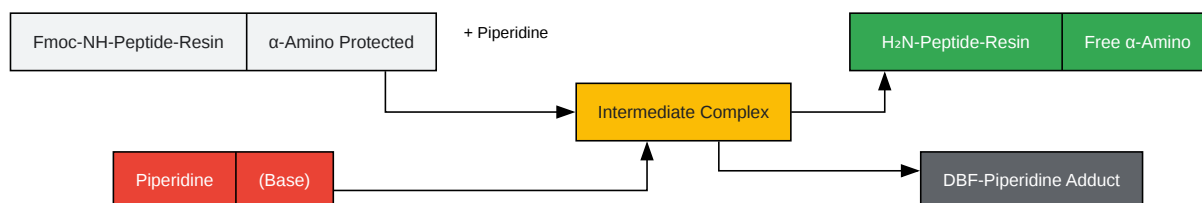
Visualizing the Workflow

The following diagrams illustrate the key processes in Fmoc-SPPS.



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Caption: Workflow of a single cycle in Fmoc solid-phase peptide synthesis.



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Caption: Simplified mechanism of Fmoc group removal by piperidine.

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References

- 1. peptide.com [peptide.com]
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